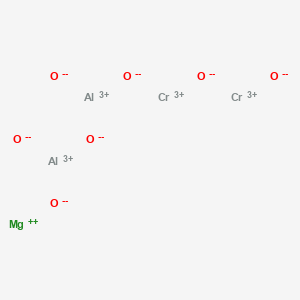
Magnesium heptaoxodialuminatedichromate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium heptaoxodialuminatedichromate(2-) is a complex inorganic compound with the molecular formula Al2Cr2MgO7. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound consists of magnesium, aluminum, and chromium atoms, which contribute to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium heptaoxodialuminatedichromate(2-) typically involves the reaction of magnesium salts with aluminum and chromium oxides under controlled conditions. One common method is the solid-state reaction, where the reactants are mixed and heated at high temperatures to facilitate the formation of the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of magnesium heptaoxodialuminatedichromate(2-) may involve large-scale solid-state reactions or other advanced techniques such as sol-gel processes. These methods allow for the efficient and cost-effective production of the compound, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
Magnesium heptaoxodialuminatedichromate(2-) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Substitution reactions may involve the replacement of one or more atoms in the compound with other elements or groups, often facilitated by catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products.
Scientific Research Applications
Magnesium heptaoxodialuminatedichromate(2-) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of metal ions in biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: It is employed in the production of advanced materials, coatings, and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of magnesium heptaoxodialuminatedichromate(2-) involves its interaction with molecular targets and pathways in various systems. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Magnesium aluminates: Compounds like magnesium aluminate (MgAl2O4) share similarities in composition but differ in their specific properties and applications.
Chromium aluminates: Compounds such as chromium aluminate (CrAl2O4) also have related structures but distinct chemical behaviors.
Uniqueness
Magnesium heptaoxodialuminatedichromate(2-) is unique due to its combination of magnesium, aluminum, and chromium atoms, which confer specific chemical and physical properties
Properties
CAS No. |
39297-19-3 |
|---|---|
Molecular Formula |
Al2Cr2MgO7 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
dialuminum;magnesium;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/2Al.2Cr.Mg.7O/q4*+3;+2;7*-2 |
InChI Key |
YIERGPDQEAEZFJ-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3].[Cr+3].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
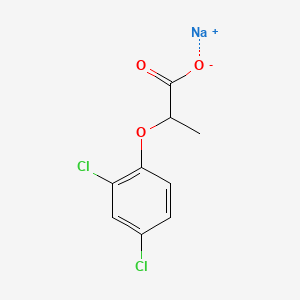
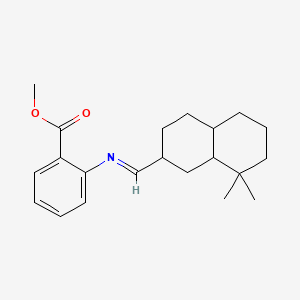

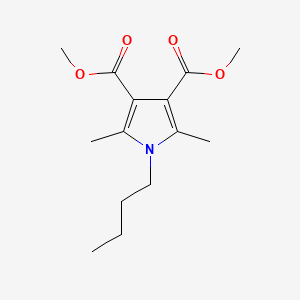
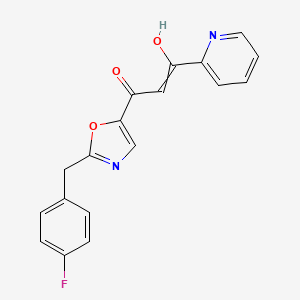


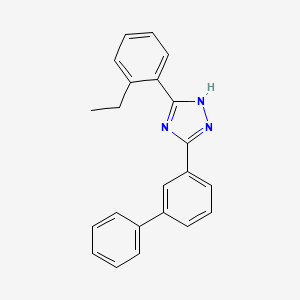
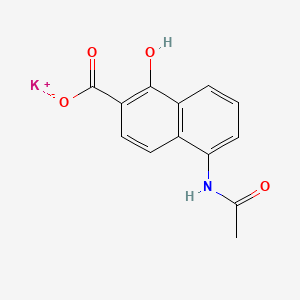
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
